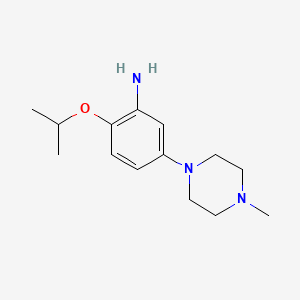
3,4-Diamino-2-methylbenzonitrile
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of compounds similar to 3,4-Diamino-2-methylbenzonitrile has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, studies on similar compounds have been conducted . These studies often involve complex reactions and require advanced analytical techniques to understand the reaction mechanisms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, melting point, boiling point, and density . These properties are crucial for understanding how the compound behaves under different conditions.Aplicaciones Científicas De Investigación
Thermochemical Properties : Zaitseva et al. (2015) conducted a study on the gas-phase enthalpies of formation of various methylbenzonitriles, including 2-, 3-, and 4-methylbenzonitrile. The interaction between cyano and methyl groups was found to be slightly stabilizing. This research is useful in understanding the thermochemical properties of methyl and cyano substituted benzenes (Zaitseva et al., 2015).
Spectroscopic Investigations : Shajikumar and R. Raman (2018) carried out experimental and theoretical spectroscopic investigations of 4-Bromo-3-methylbenzonitrile, a compound similar to 3,4-Diamino-2-methylbenzonitrile. This research provides insights into the electronic structure, vibrational properties, and thermodynamic properties of such compounds (Shajikumar & R. Raman, 2018).
Synthesis of Related Compounds : Min (2006) successfully synthesized 3-fluoro-4-methylbenzonitrile using ortho-toluidine. This synthesis method could be of practical importance for the development and production of new pesticides (Min, 2006).
Vibrational Spectrum and Thermodynamics : Chatterjee, Garg, and Jaiswal (1978) recorded the Raman spectrum of para methylbenzonitrile and proposed a complete assignment of fundamental frequencies to various modes of vibration. This study also computed thermodynamic functions of the molecule, contributing to the understanding of the molecular stability and behavior of related compounds (Chatterjee, Garg, & Jaiswal, 1978).
Photocycloaddition Reactions : AlQaradawi, Gilbert, and Jones (1995) investigated the photocycloaddition reactions of methylbenzonitriles with cyclopentene and ethyl vinyl ether. The study provided insights into the reaction-mode selectivity and regiochemistry of these reactions, which is crucial for understanding the photochemical behavior of these compounds (AlQaradawi, Gilbert, & Jones, 1995).
Synthesis of Arylated and Aminated Naphthalenes : Singh et al. (2016) developed a new methodology for synthesizing 3,4-diamino-2-methylsulfanyl-naphthalene-1-carbonitrile. This method has potential applications in constructing various highly functionalized fused polycyclic N-heterocycles (Singh et al., 2016).
Mecanismo De Acción
Target of Action
The primary targets of 3,4-Diamino-2-methylbenzonitrile are copper-containing amine oxidases and flavoprotein polyamine oxidases . These enzymes play a crucial role in the metabolism of biogenic amines, including neurotransmitters and trace amines .
Mode of Action
This compound, being structurally based on diamines, acts as an inhibitor of these oxidases . The compound interacts with these enzymes, leading to their inhibition and thus affecting the metabolism of biogenic amines .
Biochemical Pathways
The inhibition of amine oxidases by this compound affects the metabolic pathways of biogenic amines . This can lead to changes in the levels of these amines, which can have downstream effects on various physiological processes, including neurotransmission .
Result of Action
The molecular and cellular effects of this compound’s action would be primarily related to changes in biogenic amine levels due to the inhibition of amine oxidases . This could potentially affect various physiological processes, including neurotransmission .
Propiedades
IUPAC Name |
3,4-diamino-2-methylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-6(4-9)2-3-7(10)8(5)11/h2-3H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMROTAFNURKCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-4-(cyclopentyloxy)-5-iodo-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6360856.png)


![2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane](/img/structure/B6360884.png)


![cis-1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid](/img/structure/B6360903.png)
![8-Chloro-4,6-dimethyl-5H,6H-benzo[c]2,7-naphthyridin-5-one](/img/structure/B6360909.png)
![2-(3-Bromo-5-trifluoromethylphenyl)[1,3]dioxolane](/img/structure/B6360915.png)


![(2Z)-3-[3-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-propenoic acid](/img/structure/B6360928.png)

![3-Bromo-6-fluoroimidazo[1,2-b]pyridazine](/img/structure/B6360943.png)